Product packaging for Calcium sodium phosphate(Cat. No.:CAS No. 15555-25-6)

Calcium sodium phosphate

Cat. No.: B094598
CAS No.: 15555-25-6
M. Wt: 158.04 g/mol
InChI Key: QXJJQWWVWRCVQT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Sodium Phosphate is an inorganic compound of significant interest in biomedical and nutritional research. Its primary research value lies in its role as a source of calcium and phosphate ions, which are crucial for studying biomineralization processes and developing bone-regenerative biomaterials . As a member of the calcium phosphate family, it shares compositional similarity with the inorganic mineral component of mammalian bone and dental enamel, making it highly osteoconductive and biocompatible for in vitro studies on bone tissue engineering . In biomedical research, this compound is investigated for creating smart drug delivery systems, particularly for targeted bone cancer treatment. Its solubility in acidic mediums allows for pH-responsive release of therapeutic ions or chelated drugs, such as Doxorubicin, at tumor sites . Furthermore, it serves as a key material in formulating bioactive coatings for orthopedic and dental implants, enhancing their osseointegrative properties and preventing implant failure . In nutritional and metabolic studies, this compound is utilized as a model for mineral supplementation to investigate calcium and phosphate homeostasis, a process critically regulated by parathyroid hormone (PTH) and vitamin D . Researchers also employ it in animal models to study the distinct physiological impacts of different phosphate salts on vascular health and mineral metabolism . This reagent is strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaNaO4P B094598 Calcium sodium phosphate CAS No. 15555-25-6

Properties

IUPAC Name

calcium;sodium;phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJJQWWVWRCVQT-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[Na+].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaNaO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889621
Record name Phosphoric acid, calcium sodium salt (1:1:1)
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Molecular Weight

158.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name Glass, oxide, chemicals
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CAS No.

13780-17-1, 15555-25-6, 65997-17-3
Record name Calcium sodium phosphate
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Record name Phosphoric acid, calcium sodium salt (1:1:1)
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Record name Phosphoric acid, calcium sodium salt (1:1:1)
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Record name Calcium sodium phosphate
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Record name CALCIUM SODIUM PHOSPHATE
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Synthetic Methodologies for Calcium Sodium Phosphate Formulations

High-Temperature Synthesis Routes

High-temperature methods are energy-intensive processes that involve the thermal treatment of solid precursors to induce chemical reactions and phase transformations, leading to the formation of calcium sodium phosphate (B84403). These routes are particularly suitable for producing dense, crystalline materials and glasses.

Melt-Quenching Techniques for Calcium Sodium Phosphate Glasses and Glass-Ceramics

Melt-quenching is a prominent technique for synthesizing amorphous this compound glasses. The process involves melting precursor materials at high temperatures to form a homogenous liquid, followed by rapid cooling (quenching) to prevent crystallization. ucl.ac.ukirjet.net This rapid cooling solidifies the molten liquid into a glassy state, preserving the disordered atomic structure of the liquid phase.

The starting materials typically consist of oxides or carbonates that decompose into oxides upon heating. Common precursors include phosphorus pentoxide (P₂O₅), calcium oxide (CaO), and sodium oxide (Na₂O), or compounds like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), calcium carbonate (CaCO₃), and sodium carbonate (Na₂CO₃). irjet.netmdpi.com The precisely weighed precursors are thoroughly mixed and placed in a crucible, often made of silica (B1680970) or platinum. irjet.netmohe.gov.my The mixture is then heated in an electric furnace to temperatures typically around 1000°C or higher for a sufficient duration to ensure a complete and uniform melt. irjet.net The molten glass is subsequently poured onto a steel plate or into a mold to facilitate rapid cooling. irjet.netmohe.gov.my An annealing step, where the glass is heated to a temperature below its glass transition temperature (e.g., 300°C for 3 hours), is often performed to relieve internal stresses developed during quenching. mohe.gov.my

Phosphate glasses within the CaO-Na₂O-P₂O₅ system have been extensively studied. mdpi.com By adjusting the molar ratios of the constituent oxides, the properties of the resulting glass, such as its structure and dissolution rate, can be tailored. mdpi.commohe.gov.my Heat treatment or sintering of the parent glass at specific temperatures (e.g., 600°C) can induce controlled crystallization, transforming the glass into a glass-ceramic. This process results in the formation of crystalline phases, such as β-NaCaPO₄, within the amorphous glass matrix. irjet.net

Parameter Description Typical Values/Materials References
Precursors Starting chemical compounds.NH₄H₂PO₄, CaCO₃, Na₂CO₃, P₂O₅, CaO, Na₂O irjet.netmdpi.com
Melting Temperature Temperature required to achieve a homogeneous melt.~1000°C irjet.net
Calcination Step Initial heating to remove water and volatile components.~400°C for 1 hour irjet.net
Quenching Method Rapid cooling of the melt to form a glass.Pouring onto a stainless steel plate. irjet.net
Annealing Heat treatment to remove internal stress.~300°C for 3 hours mohe.gov.my
Resulting Phases Crystalline phases formed after heat treatment of the glass.β-NaCaPO₄, Sodium-calcium phosphate [NaCa(PO₃)₃] irjet.netresearchgate.net

Solid-State Reaction Pathways for Crystalline Sodium Calcium Phosphate Phases

The solid-state reaction, or solid-state diffusion, method is a conventional and widely used technique for synthesizing polycrystalline powders of sodium calcium phosphate. researchgate.netijrbat.in This method involves the intimate mixing of solid precursors followed by calcination at high temperatures to promote diffusion and reaction between the particles. tandfonline.com

The process begins with the selection of stable, solid precursors such as sodium carbonate (Na₂CO₃), calcium carbonate (CaCO₃), and ammonium dihydrogen phosphate (NH₄H₂PO₄). rsc.org These materials are weighed in stoichiometric amounts and then thoroughly mixed, often by grinding in a mortar and pestle or through ball milling, to ensure a homogeneous mixture. tandfonline.comsphinxsai.com The homogeneity of the precursor mixture is critical as diffusion in the solid state is slow. tandfonline.com

The homogenized powder is then subjected to a high-temperature heat treatment (calcination or sintering) in a furnace. Temperatures for this process are typically in the range of 1000°C or higher. tandfonline.com During this stage, the precursors decompose and react to form the desired crystalline NaCaPO₄ phase. rsc.org The resulting product is typically a well-crystallized powder. tandfonline.com One of the main advantages of this method is its suitability for large-scale production. researchgate.net However, challenges include potential chemical heterogeneity in the final product and a broad particle size distribution. tandfonline.com To enhance reactivity and lower the synthesis temperature, fluxing agents or aid-sintering additives like sodium chloride (NaCl) can be incorporated into the precursor mixture. rsc.org

Parameter Description Typical Values/Materials References
Precursors Starting solid chemical compounds.CaCO₃, Na₂CO₃, NH₄H₂PO₄, CaHPO₄ rsc.orgsphinxsai.com
Mixing Method Technique to homogenize the solid precursors.Grinding with mortar and pestle, Ball milling tandfonline.comsphinxsai.com
Sintering Temperature Temperature required for solid-state diffusion and reaction.~1000°C - 1300°C tandfonline.comsphinxsai.com
Additives Substances used to aid the reaction or sintering process.Sodium Chloride (NaCl) rsc.org
Advantages Positive aspects of the synthesis method.Well-crystallized product, Suitable for mass production tandfonline.comresearchgate.net
Disadvantages Negative aspects of the synthesis method.Chemical heterogeneity, Large particle size distribution tandfonline.com

Solution-Based Precipitation and Crystallization Processes

Solution-based methods offer an alternative to high-temperature routes, often allowing for synthesis at lower temperatures and providing better control over particle size and morphology. These processes involve the precipitation of the desired compound from a solution containing the constituent ions.

Wet Chemical Precipitation for this compound Synthesis

Wet chemical precipitation is a common and relatively simple method for synthesizing this compound powders. smolecule.comnih.gov The fundamental principle involves mixing aqueous solutions containing the constituent ions (calcium, sodium, and phosphate) under controlled conditions to induce the precipitation of the insoluble target compound.

In a typical procedure, an aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate, is mixed with a solution containing a sodium phosphate salt, like disodium (B8443419) hydrogen phosphate (Na₂HPO₄). smolecule.comresearchgate.net The reaction is carried out in an aqueous medium, and the control of parameters such as pH, temperature, precursor concentration, and stirring rate is crucial as these factors significantly influence the structure, morphology, and crystallinity of the final product. nih.gov The pH of the reaction mixture is often adjusted and maintained at a specific value, typically in the neutral to basic range, by adding a base such as sodium hydroxide (B78521) or ammonia (B1221849) solution to facilitate the precipitation. impactfactor.orgbiointerfaceresearch.com Upon mixing, a white precipitate of this compound forms. impactfactor.org This precipitate is then typically aged in the mother solution, followed by filtering, washing multiple times with deionized water to remove any soluble impurities, and finally drying in an oven. impactfactor.org

Parameter Description Typical Values/Materials References
Calcium Precursor Soluble calcium salt used in the reaction.Calcium Chloride (CaCl₂), Calcium Acetate (Ca(AC)₂) smolecule.comresearchgate.net
Phosphate Precursor Soluble sodium phosphate salt.Sodium Phosphate, Disodium hydrogen phosphate (Na₂HPO₄) smolecule.comresearchgate.net
pH Adjusting Agent Base used to control the solution pH.Sodium Hydroxide (NaOH), Ammonia Solution (NH₃) impactfactor.orgbiointerfaceresearch.com
Key Controlled Conditions Reaction parameters influencing the product.pH, Temperature, Precursor Concentration, Stirring Rate nih.gov
Post-Precipitation Steps Processing of the precipitate after formation.Aging, Filtering, Washing, Drying impactfactor.org

Controlled Crystallization and Nucleation of this compound from Solution

The formation of this compound from a solution is governed by the principles of nucleation and crystal growth. Crystallization begins when the solution becomes supersaturated with respect to this compound, meaning the concentration of the constituent ions exceeds the equilibrium solubility limit. nih.gov The initial formation of a solid phase can proceed through the formation of metastable precursor phases, such as amorphous calcium phosphate (ACP), which subsequently transform into more stable crystalline forms. nih.gov

Nucleation, the formation of the initial stable crystalline nuclei, is a critical step. It can be homogeneous (occurring spontaneously in the solution) or heterogeneous (occurring on a foreign surface, impurity, or a specifically introduced seed crystal). scispace.com In biomineralization and controlled synthesis, heterogeneous nucleation is often exploited to direct the crystallization process. nih.gov The presence of specific surfaces or molecules can lower the energy barrier for nucleation, thus promoting crystallization under conditions where it might not otherwise occur. nih.govusu.edu For instance, organized organic monolayers have been shown to control the orientation of initial hydroxyapatite (B223615) nuclei through electrostatic interactions and lattice matching. epa.gov

Following nucleation, these nuclei grow by the addition of ions from the supersaturated solution. The rate of crystal growth can be controlled by factors such as the degree of supersaturation, pH, temperature, and the presence of inhibitors or promoters in the solution. scispace.com The pH is particularly critical as it affects the speciation of phosphate ions in the solution (e.g., H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), which in turn influences the solubility and identity of the precipitating phase. bohrium.com By carefully controlling these parameters, it is possible to direct the crystallization pathway towards a specific this compound phase with desired characteristics.

Sol-Gel Methodologies for this compound Precursors

The sol-gel method is a versatile wet-chemical technique used to produce high-purity and homogeneous ceramic materials, including this compound, at relatively low temperatures. researchgate.netresearchgate.net The process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase (a three-dimensional network). nih.gov

The synthesis typically starts with molecular precursors, often metal alkoxides, dissolved in a solvent, commonly an alcohol. diva-portal.org For this compound, precursors could include calcium and sodium alkoxides and a phosphorus precursor like diethyl phosphite (B83602) or phosphoric acid esters in a solvent such as ethylene (B1197577) glycol. researchgate.netrsc.org The process proceeds through two main reactions: hydrolysis and condensation. The precursors react with water (hydrolysis) to form reactive hydroxyl groups, which then react with each other (condensation) to form a network of M-O-M (metal-oxygen-metal) bonds, gradually forming the gel. nih.gov

After the gel is formed, it is aged and then dried to remove the solvent. The resulting dried gel, or xerogel, can then be heat-treated (calcined) at a specific temperature to remove residual organics and crystallize the material into the desired sodium calcium phosphate phase. nih.gov A significant advantage of the sol-gel method is that crystallization can often be achieved at much lower temperatures compared to solid-state reactions; for example, the NaCaPO₄ phase can be formed at temperatures around 700°C. nih.gov This method allows for excellent control over the material's purity, homogeneity, and microstructure. researchgate.net

Parameter Description Typical Values/Materials References
Precursors Starting chemical compounds, often alkoxides.Alkoxides of sodium, calcium, and silicon; Phosphorus precursors like PO(OH)₃₋ₓ(OC₂H₅)ₓ researchgate.netrsc.org
Solvent Liquid medium for the sol-gel reaction.Ethylene glycol, Ethanol diva-portal.orgrsc.org
Core Reactions The chemical processes leading to gelation.Hydrolysis and Polycondensation nih.gov
Crystallization Temp. Temperature for heat treatment of the gel.~700°C nih.gov
Advantages Positive aspects of the sol-gel method.High purity, Homogeneity, Lower synthesis temperature, Control over structure researchgate.netresearchgate.net

Structural Elucidation and Advanced Characterization of Calcium Sodium Phosphate Materials

Diffraction-Based Structural Analysis

Diffraction techniques are paramount in determining the crystal structure and phase composition of calcium sodium phosphate (B84403) materials. By analyzing the scattering patterns of X-rays or neutrons, researchers can deduce the arrangement of atoms within the crystal lattice.

X-ray Diffraction (XRD) Spectroscopy for Phase Identification and Crystallography of Calcium Sodium Phosphate

X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystalline phases present in this compound and for determining their crystallographic parameters. The analysis of XRD patterns allows for the distinction between amorphous and crystalline states, a crucial factor in materials science. For instance, in the synthesis of sodium calcium phosphate glasses, XRD is employed to confirm the absence of crystalline phases, ensuring the material is fully amorphous. mohe.gov.mymdpi.com

In studies of crystalline this compound, XRD provides detailed information about the crystal structure. The low-temperature variety of calcium sodium orthophosphate (NaCaPO₄) has been determined to have an orthorhombic crystal system with the space group Pn2₁a. iucr.org The unit cell parameters for this form are a = 20.397(10) Å, b = 5.412(4) Å, and c = 9.161(5) Å. iucr.org This structure is a superstructure of β-K₂SO₄, characterized by specific orientations of the [PO₄] tetrahedra. iucr.org

XRD is also instrumental in tracking phase evolution during the synthesis of these materials. For example, during the formation of calcium potassium sodium orthophosphate (Ca₂KNa(PO₄)₂), XRD analysis as a function of temperature has revealed the formation of intermediate phases such as β-CaNaPO₄ and calcium potassium pyrophosphate (CaK₂P₂O₇). iaea.org Similarly, when producing β-CaNaPO₄ ceramics, XRD confirms the final phase composition after firing at different temperatures, with pure β-CaNaPO₄ being achieved at 900 °C. mdpi.comresearchgate.net

Crystallographic Data for Low-Temperature NaCaPO₄ iucr.org
ParameterValue
Crystal SystemOrthorhombic
Space GroupPn2₁a
a (Å)20.397(10)
b (Å)5.412(4)
c (Å)9.161(5)
Volume (ų)1011.27
Z12

Neutron Diffraction Techniques for Atomic and Molecular Structure Determination in this compound Systems

Neutron diffraction offers a complementary perspective to XRD, particularly in determining the positions of light atoms and in distinguishing between elements with similar X-ray scattering factors. While specific neutron diffraction data for pure this compound is not extensively detailed in the provided context, the application of this technique to related phosphate glasses and ceramics underscores its importance. For instance, neutron diffraction has been a principal method, alongside X-ray diffraction, for determining the structure of metal-doped phosphate glasses, such as those containing silver or zinc. kent.ac.uk

In studies of related tricalcium phosphate systems, high-temperature neutron powder diffraction has been crucial for investigating structural phase transitions. csic.esresearchgate.net This technique allows for the in-situ observation of changes in the crystal structure as a function of temperature, providing valuable insights into the material's behavior under thermal stress. The combination of X-ray and neutron diffraction provides a powerful toolset for a comprehensive structural analysis of complex phosphate materials. kent.ac.uk

Spectroscopic Investigations of Local Chemical Environments

Spectroscopic techniques probe the local chemical environments of atoms within a material, offering insights that are complementary to the long-range order information provided by diffraction methods.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for this compound

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is widely used to study the short-range structure of this compound materials, particularly in their glassy forms. mohe.gov.mymohe.gov.myroyalsocietypublishing.org These methods are sensitive to the vibrational modes of molecular groups, such as the phosphate (PO₄) tetrahedra.

In sodium calcium phosphate glasses, FTIR and Raman spectra reveal the presence of different phosphate structural units, denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms per tetrahedron. Both techniques have identified that the primary structural units in these glasses are Q² (middle) and Q³ (branching) tetrahedral units. mohe.gov.mymohe.gov.my The addition of network modifiers like CaO and Na₂O alters the glass structure, which is observable through shifts in the spectral bands. mohe.gov.mymohe.gov.my For example, the substitution of Na₂O with CaO leads to a shift in the asymmetric stretching band of P-O-P to higher frequencies. mohe.gov.mymohe.gov.my

FTIR spectroscopy is also used to monitor the structural changes on the surface of these materials when they interact with simulated body fluid (SBF). researchgate.net This is particularly relevant for biomedical applications. Analysis of the FTIR spectra of this compound glasses after immersion in SBF shows the development of new bands, such as those related to P-OH groups, indicating corrosion processes. researchgate.net

Raman spectroscopy provides complementary information. In sodium calcium phosphate glasses, a dominant peak around 1176 cm⁻¹ is attributed to the asymmetric stretching of PO₂ groups in Q² tetrahedra. mohe.gov.my The analysis of Raman spectra of various calcium phosphate compounds, including those relevant to dental materials, allows for the differentiation between phases like octacalcium phosphate and apatite based on their distinct phosphate bands. karger.com

Characteristic Raman Bands in Sodium Calcium Phosphate Glasses mohe.gov.my
Wavenumber (cm⁻¹)Assignment
~1330P=O symmetric stretch
~1176Asymmetric stretch of PO₂ groups (Q² units)
~1050Symmetric stretch of PO₂ groups
~786Shoulder peak
~694Peak

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P MAS NMR) for Phosphate Network Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P Magic Angle Spinning (MAS) NMR, is a powerful tool for quantitatively analyzing the phosphate network structure in this compound glasses. rsc.orgrsc.orgresearchgate.net This technique can distinguish between different phosphate tetrahedra (Qⁿ species) based on their chemical environment. rsc.org

In P₂O₅–CaO–Na₂O glasses, ³¹P MAS NMR has shown that the glass structure changes from a network of Q³ and Q² units to shorter chains (predominantly Q¹ and Q²) as the phosphate content decreases. rsc.orgrsc.org For example, a specific glass composition was found to contain Q⁰ (orthophosphate), Q¹ (end-groups), and Q² (middle-groups) units. rsc.org The relative amounts of these units can be determined by deconvoluting the NMR spectra. rsc.org

Solution ³¹P NMR is also used to study the dissolution mechanism of these glasses in aqueous environments. rsc.orgresearchgate.net By analyzing the phosphate species that leach into the solution over time, researchers can understand how the glass network breaks down. For instance, the presence of Q⁰ (orthophosphate) in the solution indicates the hydrolysis of P-O-P bonds. rsc.orgrsc.orgresearchgate.net

³¹P MAS NMR Signals in a this compound Glass rsc.org
Signal (ppm)AssignmentRelative Abundance (%)
1.1Q⁰12
-7.664
-21.224

X-ray Absorption Spectroscopy (XAS) for Cation Coordination in this compound Glasses

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local coordination environment and electronic structure of specific atoms in a material. royalsocietypublishing.org It is particularly useful for studying the environment of cations like calcium and sodium in amorphous materials such as phosphate glasses. kent.ac.ukroyalsocietypublishing.org

XAS studies, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can reveal the coordination number and geometry of the absorbing atom. For example, in studies of bioceramics formed from hydroxyapatite (B223615) and Bioglass®, which can result in the formation of sodium calcium phosphate phases, XANES has been used to study the crystalline and amorphous components. researchgate.net The Si L₂,₃-edge and K-edge spectra can indicate the coordination of silicon, while the P L₂,₃-edge can confirm the absence or presence of sodium phosphate phases. researchgate.net

While direct XAS data on the cation coordination in pure this compound glasses is not extensively covered in the provided search results, the technique's application to similar multi-component phosphate glasses demonstrates its potential. For instance, in zinc titanium this compound glasses, XAS has been used in conjunction with diffraction techniques to determine the first neighbor coordination environments of the cations. kent.ac.uk This approach is crucial for understanding the structural role of different ions in these complex amorphous systems. kent.ac.uknih.gov

Microscopic and Morphological Characterization

The microscopic and morphological characterization of this compound materials is crucial for understanding their physical properties and predicting their behavior in various applications. Techniques such as electron microscopy provide high-resolution images of the material's surface and internal structure, revealing details about particle size, shape, and distribution.

Scanning Electron Microscopy (SEM) and Environmental Scanning Electron Microscopy (ESEM) for Surface and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of this compound materials. mdpi.comresearchgate.net SEM analysis can reveal a variety of surface features, including smooth, rough, sponge-like, globular, geometric, and lobed topographies. nih.gov For instance, in the context of biomaterials, SEM has been used to study the interface between nanostructured calcium-incorporated dental implant surfaces and human bone, providing valuable insights into osseointegration. mdpi.com The resolution of SEM allows for the identification of small grains and particles on the material's surface. ethernet.edu.et

Environmental Scanning Electron Microscopy (ESEM) offers the significant advantage of examining samples in a partially hydrated state, which is particularly useful for studying biomaterials like calcium phosphate. nih.govnih.gov This capability minimizes the sample preparation required and reduces the risk of introducing artifacts that can occur during the dehydration processes necessary for conventional SEM. nih.gov ESEM has been employed to observe processes like calcium phosphate deposition and the dissolution of phosphate glasses in real-time. nih.gov It has also been used to analyze the microstructure of chalk under hydromechanical loading and to study the topographic contrast of water droplets on surfaces. ethernet.edu.et

Both SEM and ESEM are often used in conjunction with other analytical techniques to provide a comprehensive understanding of the material. For example, SEM images can complement data from X-ray diffraction (XRD) to correlate the observed morphology with the crystalline phases present. whiterose.ac.uk

Transmission Electron Microscopy (TEM) for Nanostructure and Crystalline Phase Observation

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM, enabling the investigation of the nanostructure and crystalline phases of this compound materials. nih.gov TEM can reveal the morphology, composition, and structure of materials from the micron to the nanoscale. researchgate.net Studies have used TEM to observe the formation of very thin calcium phosphate fibers that aggregate into features with diameters of 20 to 50 nanometers. d-nb.info In other instances, dense aggregates with sizes between 200 and 700 nanometers have been observed. d-nb.info

TEM is particularly valuable for observing the early stages of mineralization and crystal growth. It has been used to study crystal growth on apatite seed surfaces in supersaturated solutions, revealing that new growth often initiates at the ends of the seed crystals. nih.gov Depending on the solution's saturation level, this new growth can appear as needle-like or thin, plate-like crystals. nih.gov In-situ liquid cell TEM has even allowed for the direct observation of hydroxyapatite mineralization pathways, revealing the coexistence of classical and non-classical nucleation processes. nih.gov This technique has shown that amorphous calcium phosphate can act as a substrate for hydroxyapatite nucleation. nih.gov

Furthermore, TEM analysis has been instrumental in characterizing the particle size and morphology of synthesized calcium phosphate powders, showing, for example, that microwave-assisted synthesis can produce nanoparticles with irregular grain shapes. researchgate.net High-resolution TEM (HRTEM) can identify regions of crystalline order just a few nanometers in size within a larger amorphous matrix. core.ac.uk

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is an analytical technique used to determine the elemental composition of a sample. semanticscholar.org By analyzing the X-rays emitted from the sample when bombarded with an electron beam, EDX can generate spectra with peaks corresponding to the elements present. semanticscholar.org This allows for the creation of elemental maps, which show the spatial distribution of different elements within the sample. nih.gov

EDX analysis is crucial for confirming the presence and distribution of key elements in this compound materials, such as calcium, phosphorus, sodium, and oxygen. nih.govwhiterose.ac.uk For example, in the study of biomineralization, EDX has confirmed the presence of calcium and phosphorus within spherical particles found in biological tissues. nih.gov Elemental mapping has further shown the uniform distribution of these elements within the crystalline structures. nih.gov

The quantitative data from EDX can be used to calculate atomic ratios, such as the calcium-to-phosphorus (Ca/P) ratio, which is critical for identifying the specific phase of calcium phosphate present. rsc.orgdergipark.org.tr For instance, a study on the formation of calcium phosphate in the presence of a biomimetic peptide used EDX to track the Ca/P ratio over time, finding that it started high and then decreased, indicating the formation of different precursor phases before stabilizing. rsc.org

Table 1: Elemental Composition of Calcium Phosphate Structures Determined by EDX

Time PointCalcium/Phosphorus (Ca/P) Atomic RatioReference
12 hours~1.4–1.5 rsc.org
24 hours~1.35 rsc.org
48 hours~1.35 rsc.org
2 weeks~1.5–1.6 rsc.org
Not specified1.65 dergipark.org.tr

This table presents data from different studies and the specific conditions for each measurement may vary.

Thermal Analytical Techniques

Thermal analysis techniques are essential for characterizing the thermal transitions and stability of this compound materials. These methods involve measuring the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Thermal Transitions and Stability

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are two of the most widely used thermal methods. egyankosh.ac.in TGA measures the change in mass of a sample as it is heated, providing information about phenomena such as dehydration, decomposition, and oxidation. egyankosh.ac.in A TGA curve plots mass loss against temperature. researchgate.net DTA, on the other hand, measures the temperature difference between a sample and an inert reference material as they are heated, indicating exothermic or endothermic transitions such as crystallization, melting, and solid-state reactions. matec-conferences.org

TGA of calcium phosphate materials often shows an initial weight loss at lower temperatures (around 50-350°C), which is attributed to the release of adsorbed and structural water. researchgate.net A subsequent weight loss at higher temperatures (around 400°C) can be due to the decomposition of phosphate ions. researchgate.net For instance, one study on calcium potassium sodium orthophosphate identified a 5.6% weight loss between 70 and 170°C due to the dehydration of sodium dihydrogen phosphate dihydrate, and a 7.3% weight loss between 170 and 280°C from the dehydration of sodium dihydrogen phosphate and potassium dihydrogen phosphate. iaea.org Continuous weight loss at higher temperatures was attributed to reactions and the calcination of residual calcium carbonate. iaea.org

DTA curves for this compound systems can reveal several thermal events. For example, the formation of calcium potassium sodium orthophosphate from its precursors showed distinct thermal events corresponding to dehydration, the transition of amorphous this compound to a crystalline form (β-CaNaPO₄), the decomposition of calcium carbonate, and the final crystallization of the target compound. iaea.org In another study of phosphate glasses, DTA showed an increase in both the glass transition temperature (Tg) and the crystallization temperature (Tc) with increasing cobalt oxide content. researchgate.net

Table 2: Thermal Analysis Data for Calcium Phosphate Materials

Material SystemTechniqueTemperature Range (°C)ObservationReference
NaH₂PO₄·2H₂O, KH₂PO₄, CaCO₃TGA70 - 1705.6% weight loss (dehydration) iaea.org
NaH₂PO₄, KH₂PO₄TGA170 - 2807.3% weight loss (dehydration) iaea.org
Melted alkali metal phosphates, CaCO₃TGA280 - 760Continuous weight loss (reaction) iaea.org
Residual CaCO₃TGA670 - 840~8% weight loss (calcination) iaea.org
50P₂O₅-25CaO-(25-x)Na₂O-xCoO glassDTAN/AT_g increases from 399 to 477°C as x increases researchgate.net
50P₂O₅-25CaO-(25-x)Na₂O-xCoO glassDTAN/AT_c increases from 502 to 657°C as x increases researchgate.net
Synthesized calcium phosphateTGARoom Temp - 1200Stable up to 1200°C researchgate.net
Biphasic calcium phosphate bioceramicTGA~225 - 4000.71% weight loss researchgate.net

Theoretical and Computational Modeling of Calcium Sodium Phosphate Systems

Ab Initio and Density Functional Theory (DFT) Studies on Metal-Phosphate Interactions within Calcium Sodium Phosphate (B84403) Contexts

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and bonding of materials from first principles, without empirical parameters. wikipedia.orgscispace.comresearchgate.netfrontiersin.org In the context of calcium sodium phosphate and related glass systems, DFT has been instrumental in detailing the nature of interactions between the metal cations (Ca²⁺ and Na⁺) and the phosphate network. ucl.ac.uk

DFT calculations performed on model systems like soda-lime phosphosilicate glasses, which contain CaO, Na₂O, and P₂O₅, provide valuable insights applicable to this compound. These simulations can accurately reproduce the different strengths of bonds within the glass network. unito.it For instance, calculations show that the P-O bonds are generally shorter and stronger than Si-O bonds in similar silicate-containing systems, and that bonds to non-bridging oxygens (NBOs) are shorter than those to bridging oxygens (BOs). unito.it This differentiation is crucial for understanding the local chemical environment and reactivity.

Table 1: DFT-Calculated Structural Parameters for a Model Phosphosilicate Glass Containing Ca and Na

Parameter Species Average Bond Length (Å) Average Coordination Number Source
Metal-Oxygen Ca-O 2.42 6.6 unito.it
Na-O 2.39 5.5 unito.it
Network-Oxygen P-O (overall) 1.57 - unito.it
P-NBO 1.56 - unito.it
P-BO 1.66 - unito.it

Data derived from DFT modeling of 45S5 Bioglass, a system containing CaO, Na₂O, P₂O₅, and SiO₂. NBO: Non-Bridging Oxygen; BO: Bridging Oxygen.

These theoretical studies confirm that both calcium and sodium act as network modifiers, disrupting the P-O-P linkages in the phosphate glass network and creating NBOs to which they preferentially bond. DFT calculations reveal that calcium ions coordinate to a higher proportion of non-bonded oxygens than sodium ions, influencing the material's local structure and properties. ucl.ac.uk

Molecular Dynamics Simulations for Structural and Dynamic Properties of this compound

MD simulations of ternary phosphate glasses with compositions of (P₂O₅)₀.₄₅(CaO)ₓ(Na₂O)₀.₅₅₋ₓ have been used to analyze their structure. ucl.ac.uk A key structural feature of phosphate glasses is the network connectivity, described by Qⁿ terminology, where 'n' is the number of bridging oxygen atoms per PO₄ tetrahedron. aip.org Simulations show that in many this compound glass compositions, phosphorus atoms are primarily in Q¹ and Q² environments, indicating a relatively fragmented network of phosphate chains and dimers. ucl.ac.uk

These simulations consistently show that Ca²⁺ and Na⁺ ions act as network modifiers. The average coordination number for calcium with oxygen is found to be between 6 and 7, while for sodium, it is around 6. ucl.ac.uk The radial distribution function (RDF), a measure of the probability of finding an atom at a certain distance from a reference atom, derived from MD simulations, provides specific interatomic distances. lammpstube.comyoutube.com For example, in simulated phosphate glasses, the average Ca-O and Na-O distances are found to be approximately 2.33 to 2.36 Å. ucl.ac.uk

Table 2: Structural Properties of P₂O₅-CaO-Na₂O Glasses from Molecular Dynamics Simulations

Property Ion/Atom Finding Source
Average Coordination Number Ca-O 6-7 ucl.ac.uk
Na-O ~6 ucl.ac.uk
P-O 4.0 aip.org
Average Interatomic Distance Ca-O 2.33 - 2.36 Å ucl.ac.uk
Na-O 2.33 - 2.36 Å ucl.ac.uk
Phosphate Network Connectivity P Primarily Q¹ and Q² species ucl.ac.uk

These findings are based on MD simulations of various compositions within the P₂O₅-CaO-Na₂O glass system.

The development of advanced force fields, including reactive force fields (ReaxFF), has further enhanced the accuracy of MD simulations for these systems, allowing for the modeling of chemical reactions and dissolution behavior. aip.org These simulations confirm that calcium ions have a stronger interaction with non-bridging oxygens compared to sodium ions, which has implications for the material's dissolution rate and bioactivity. ucl.ac.uk

Predictive Modeling of Nucleation and Growth Phenomena in this compound Solutions

Understanding and predicting how this compound precipitates from a solution is critical for controlling its formation in various applications. Computational models, particularly those based on molecular dynamics, have been pivotal in revealing the early stages of nucleation and growth, which are often experimentally inaccessible.

A key finding from these simulations is the formation of pre-nucleation clusters (PNCs). nih.gov For calcium phosphate, a widely studied PNC is the Posner's cluster, which has a nominal composition of Ca₉(PO₄)₆. rsc.orgresearchgate.net These clusters are believed to be the fundamental building blocks that aggregate to form amorphous calcium phosphate (ACP), a precursor to more crystalline phases. rsc.orgucl.ac.uk

Crucially, in systems containing sodium, MD simulations have shown that sodium ions can partially substitute for calcium within these Posner's clusters. rsc.orgresearchgate.netucl.ac.ukx-mol.com This directly implicates sodium in the earliest stages of calcium phosphate nucleation. The stoichiometry of these clusters is dependent on the ionic composition of the solution; in solutions containing a mixture of sodium and calcium ions, Na⁺-substituted Posner-like clusters are observed. rsc.orgucl.ac.uk For example, in a simulated solution with a Na:Ca ratio of 2:1, the formation of such clusters was noted. researchgate.net

Table 3: Composition of Pre-Nucleation Clusters in Calcium Phosphate Systems with Sodium

Cluster Type Base Composition Role of Sodium Simulation Finding Source
Posner's Cluster Ca₉(PO₄)₆ Substitutional Na⁺ ions partially substitute for peripheral Ca²⁺ ions. rsc.orgucl.ac.ukresearchgate.net
Pre-Nucleation Cluster (PNC) Varies Influences Stoichiometry The overall stoichiometry of clusters is dependent on the ionic composition of the solution, including the presence of Na⁺. rsc.orgucl.ac.uk

More advanced predictive models are now incorporating machine learning (ML) techniques. nih.gov Machine learning interatomic potentials (MLIPs), trained on data from high-accuracy quantum mechanical calculations, are being used with MD simulations to explore the nucleation process over longer timescales and larger system sizes than previously possible. nih.gov These models confirm the existence of PNCs and are helping to clarify the complex relationship between these clusters, the amorphous phase, and the final crystalline structure. nih.govresearchgate.net Mathematical modeling based on classical nucleation theory and kinetic theories is also being adapted to describe the precipitation of calcium phosphate in complex biological and industrial systems. amazonaws.comugr.esnih.gov

Reaction Mechanisms and Phase Transformations in Calcium Sodium Phosphate Systems

Dissolution Kinetics and Mechanistic Pathways of Calcium Sodium Phosphate (B84403) Glasses

The dissolution of calcium sodium phosphate glasses in aqueous media is a complex process that does not follow a simple linear path. Research has shown that the dissolution mechanism is often biphasic, involving two distinct stages. bohrium.comresearchgate.netcam.ac.ukarxiv.org This behavior has been characterized by a two-stage model that accounts for different rate-limiting steps as the glass degrades. bohrium.comresearchgate.netarxiv.org

The initial stage is primarily diffusion-controlled, where the mass loss of the glass is proportional to the square root of time (a parabolic relationship). bohrium.comresearchgate.net This is followed by a second stage that is reaction-controlled, exhibiting linear kinetics where the glass volume contracts at a constant rate. bohrium.comresearchgate.net A proposed mechanism for this two-stage process involves the initial formation of a conversion layer on the glass surface, which is a diffusion-controlled process. researchgate.netcam.ac.ukarxiv.org Once this layer stabilizes, the dissolution reactions at the layer's surface become the rate-limiting step, leading to the linear dissolution phase. researchgate.netcam.ac.ukarxiv.org

The composition of the glass, particularly the calcium concentration, significantly influences these kinetics. Glasses with a lower concentration of calcium tend to dissolve more rapidly. researchgate.netcam.ac.ukarxiv.org The dissolution process involves the hydration of the glass surface through the exchange of modifier cations like Na+ with H+ from the solution, followed by the hydrolytic breakdown of the phosphate network. mdpi.comresearchgate.net

Dissolution StageTime DependenceRate-Limiting ProcessKey Characteristics
Stage 1Parabolic (Mass loss ∝ t¹/²)Diffusion-controlledFormation of a hydrated conversion layer on the glass surface. bohrium.comresearchgate.netarxiv.org
Stage 2Linear (Mass loss ∝ t)Reaction-controlledDissolution of the stabilized conversion layer becomes the dominant process. bohrium.comresearchgate.netarxiv.org

The pH of the surrounding aqueous environment is a critical factor governing the dissolution rate of this compound glasses. bohrium.com Generally, the dissolution is accelerated in more acidic (lower pH) conditions. researchgate.netcam.ac.ukarxiv.org Conversely, the dissolution rates for these glasses are typically at their lowest in a pH range of 5 to 9. mst.edu

The composition of the glass itself can influence the local pH. Glasses with a high phosphate content can significantly lower the pH of the dissolution medium as they degrade. rsc.org This is attributed to the release and hydrolysis of phosphate chains. In studies involving composites, the pH of the aqueous solution was observed to be initially acidic before neutralizing over the course of the degradation study. nih.gov The interplay between the bulk solution pH and the localized pH at the glass-solution interface controls the rate and nature of the hydration reactions that lead to glass degradation. researchgate.net

pH ConditionEffect on Dissolution RateReference
Low pH (Acidic)Accelerated dissolution researchgate.netcam.ac.ukarxiv.org
pH 5 to 9Lowest dissolution rate mst.edu
High Phosphate GlassCauses a decrease in solution pH rsc.org

During the initial stages of dissolution, a distinct surface layer forms on the this compound glass. bohrium.com This is often referred to as a hydrated layer or a conversion layer. researchgate.netarxiv.orgmdpi.com Its formation is a diffusion-controlled process that involves an ion-exchange reaction, where modifier ions like sodium (Na+) from the glass are replaced by hydrogen ions (H+) from the aqueous solution. bohrium.commdpi.com

The composition of this surface layer can evolve over time. For certain bioactive compositions, an amorphous calcium phosphate (ACP) layer is initially formed. todabone.net This ACP layer is often a precursor to more stable crystalline phases. Through further reaction with the solution, this amorphous layer can crystallize into a biomimetic hydroxyapatite (B223615) (HCA) layer. todabone.net Advanced analytical techniques, such as 17O MAS NMR used on degrading sodium metaphosphate glass, have identified the formation of specific intermediate crystalline phases, including orthophosphates like Sodium dihydrogen phosphate and pyrophosphates such as Disodium (B8443419) dihydrogen pyrophosphate. rsc.org These findings indicate that the degradation process is complex and can involve the precipitation of various intermediate species either on the glass surface or from the solution. rsc.org

The structural integrity of phosphate glass is derived from its network of interconnected phosphate tetrahedra linked by covalent phosphorus-oxygen-phosphorus (P-O-P) bonds. The degradation and dissolution of the glass are fundamentally driven by the cleavage of these bonds. mdpi.com This process occurs through hydrolysis, where water molecules from the solution attack the P-O-P linkages. mdpi.comresearchgate.net

This hydrolytic attack breaks down the polymeric phosphate network, leading to the release of shorter phosphate chains and orthophosphate units into the solution. mdpi.comrsc.org The hydrolysis of P-O-P bonds is a major contributor to the dissolution mechanism, especially in glasses with a more interconnected network structure. rsc.org The breaking of these bonds results in the formation of terminal P-OH groups. rsc.org These groups can deprotonate, releasing H+ ions and causing a localized or bulk decrease in the pH of the surrounding solution, a phenomenon particularly noted in glasses with high phosphate content. rsc.org The rate of this hydration and hydrolysis appears to be controlled by the surface pH and charge that develops at the glass-solution interface. researchgate.net

Solid-State and Solution-Mediated Phase Transformations Involving this compound

This compound systems can undergo significant phase transformations, both in the solid state and mediated by a solution. A solution-mediated phase transformation is a process where a metastable solid phase dissolves, creating a supersaturated solution from which a more stable, less soluble phase nucleates and grows. researchgate.netnih.gov This transformation typically proceeds through three key steps: dissolution of the initial phase, nucleation of the new, more stable phase, and subsequent crystal growth. researchgate.netnih.gov

In the context of calcium phosphates, it is common for crystallization to involve the initial formation of metastable precursor phases. nih.gov These can include amorphous calcium phosphate (ACP), dicalcium phosphate dihydrate (DCPD), or octacalcium phosphate (OCP). nih.govsonar.ch These precursors are thermodynamically less stable than phases like hydroxyapatite (HAP) and will, under appropriate conditions, transform into these more stable forms. nih.gov For instance, the transformation of ACP to crystalline HAP is a well-documented solution-mediated process that can be influenced by factors such as pH, temperature, and the presence of other ions. nih.govacs.org

The surface of this compound glass is a dynamic interface where significant phase transformations occur during dissolution. As the glass degrades, the formation of a surface conversion layer is a primary event. bohrium.com In bioactive compositions, this layer is often an amorphous calcium phosphate (ACP). todabone.net This ACP layer is not static; it serves as a precursor for the formation of more crystalline orthophosphate phases. todabone.net

Through a solution-mediated process, the ACP layer can transform and crystallize into a layer of hydroxyapatite, which is a stable calcium orthophosphate. todabone.net This transformation may proceed through intermediate phases such as octacalcium phosphate (OCP). nih.gov Studies on other complex phosphate glasses have also shown the evolution of orthophosphate phases from earlier crystalline precursors on the glass surface. For example, a whitlockite-type orthophosphate has been observed to develop from precursor phases like tricalcium phosphate and oxyapatite. researchgate.net Furthermore, analysis of the dissolution products of simpler sodium phosphate glasses has directly confirmed the formation of orthophosphate species like sodium dihydrogen phosphate. rsc.org

The concentration of sodium in this compound systems plays a significant role in modulating phase stability and transformation kinetics. The addition of sodium oxide (Na₂O) to phosphate glass formulations is a key strategy for controlling their solubility and degradation rate in physiological fluids. mdpi.com

In sol-gel synthesis of calcium-phosphate materials, the presence of sodium ions has been shown to accelerate processes within the solution, such as the transition from a sol to a gel. nih.gov The inclusion of sodium can also influence the final crystalline phases that form upon thermal treatment. In one study, the addition of sodium to a SiO₂–P₂O₅–CaO system resulted in the formation of crystalline compounds such as Chlorapatite (Ca₅(PO₄)₃Cl) and Sodium chloride (NaCl) at high temperatures. nih.gov Furthermore, the release of sodium ions, along with calcium ions, from a dissolving glass can lead to an increase in the pH of the surrounding solution, which in turn can affect the stability and precipitation of various calcium phosphate phases. mdpi.com Research has also indicated that incorporating sodium oxide into the SiO₂–P₂O₅–CaO glass system enhances the material's bioactivity. nih.gov

Effect of SodiumSystem/ContextObserved OutcomeReference
Controls solubilityPhosphate glasses in physiological fluidsAllows for tailoring of degradation rates. mdpi.com
Accelerates sol-to-gel transitionSol-gel synthesis of calcium-phosphate materialsSpeeds up material formation processes in solution. nih.gov
Influences crystalline phase formationSiO₂–P₂O₅–CaO system with heat treatmentFormation of Chlorapatite and Sodium chloride. nih.gov
Increases solution pHDissolution of this compound glassCan affect the stability and precipitation of other phases. mdpi.com
Enhances bioactivitySiO₂–P₂O₅–CaO glass systemImproves the material's biological response. nih.gov

Advanced Materials Applications of Calcium Sodium Phosphate Excluding Biomedical

Photocatalytic Applications of Calcium Sodium Phosphate (B84403) in Glass Matrices for Environmental Remediation

Unstable in aqueous solutions, calcium sodium phosphate (CaNaPO4) can be stabilized within a glass matrix, creating a robust material with significant photocatalytic capabilities for environmental remediation. researchgate.net Researchers have developed a one-step melt-quenching technique to produce stable CaNaPO4 crystals embedded within a glass-ceramic material. researchgate.netresearchgate.net This process involves melting stoichiometric amounts of raw materials like SiO2, B2O3, P2O5, CaO, Na2O, and TiO2 at high temperatures (e.g., 1,200 °C) for several hours. researchgate.net The resulting CaNaPO4 glass-ceramic has demonstrated high efficiency in degrading organic pollutants under UV irradiation. researchgate.netresearchgate.net

The photocatalytic performance of this material has been notably effective in the degradation of methyl orange (MO), a common industrial dye. researchgate.netresearchgate.net In controlled experiments, the CaNaPO4 glass-ceramic, with the addition of hydrogen peroxide (H2O2), has shown the ability to completely decompose methyl orange. researchgate.net A key advantage of this material is its stability and reusability. researchgate.netresearchgate.net Studies have shown that the catalyst remains effective after multiple cycles, achieving 100% degradation of methyl orange within a 5-hour cycle and maintaining this performance for at least 8 cycles. researchgate.net

The solid-phase photocatalytic activity was also confirmed by its ability to bleach adsorbed methylene (B1212753) blue (MB) under UV light over 25 hours. researchgate.net This suggests its potential application in treating wastewater containing various organic pollutants. researchgate.netresearchgate.net The development of CaNaPO4 glass-ceramics as a reusable and efficient photocatalyst presents a promising alternative for water treatment technologies. researchgate.net

Table 1: Photocatalytic Performance of CaNaPO4 Glass-Ceramic

Pollutant Conditions Degradation Efficiency Reusability
Methyl Orange (MO) UV Irradiation + H2O2 100% within 5 hours per cycle Stable and effective for at least 8 cycles researchgate.net

Optical Properties and Doping Effects in this compound Glasses

This compound glasses are of interest for optical applications due to their transparency and the ability to tailor their properties through doping. nih.gov The base glass is typically amorphous in nature, a characteristic confirmed by techniques like X-ray Diffraction (XRD). researchgate.net The optical absorption spectra of these glasses often show a lack of well-defined absorption edges, which is consistent with their amorphous structure. researchgate.net

The introduction of dopants, or modifiers, significantly influences the glass network and its optical characteristics. For instance, doping with strontium (Sr) in a calcium phosphate sodium oxide glass system leads to the formation of Non-Bridging Oxygens (NBOs) in the matrix. researchgate.net These structural changes are a primary factor in the variation of the material's optical properties. researchgate.net As the concentration of modifiers like calcium oxide (CaO) increases, the absorption intensity of the bands also tends to increase. researchgate.net

Research on strontium-doped this compound glasses has allowed for the determination of key optical parameters. researchgate.net Based on measurements of density and molar volume, properties such as the optical band gap and refractive index can be calculated. researchgate.net Further estimations include electronic and oxide ion polarizabilities, molar refraction, and optical basicity. researchgate.net The variations in all these properties are generally attributed to the formation of NBOs as the composition of the glass network is modified. researchgate.net The ability to tune these optical properties by doping with various ions, including rare-earth elements, opens up possibilities for applications in lasers and optical amplifiers. nih.govekb.eg

Table 2: Selected Optical Properties of Strontium-Doped this compound Glasses

Property Description Influencing Factor
Physical State Amorphous researchgate.net Melt-quenching preparation technique researchgate.net
Absorption Spectrum Broad absorption band (~230nm) with no sharp edges researchgate.net Amorphous nature of the glass researchgate.net
Optical Band Gap Determined by Tauc plot analysis researchgate.net Varies with CaO composition researchgate.net
Refractive Index Calculated from density and molar volume measurements researchgate.net Varies with CaO composition researchgate.net

| Structural Effect of Doping | Formation of Non-Bridging Oxygens (NBOs) researchgate.net | Addition of modifiers like CaO and Strontium researchgate.net |

Development of this compound Glass-Ceramics for Non-Biomedical Industrial Applications

The development of this compound glass-ceramics extends to industrial applications focused on environmental and process engineering. These materials are produced by controlled crystallization of the parent glass, which results in one or more crystalline phases, such as β-Ca3(PO4)2 and β-Ca2P2O7, embedded within a residual glassy phase. researchgate.net By carefully selecting the composition, including oxides like P2O5, CaO, and Na2O, and incorporating others like TiO2, the properties of the glass-ceramic can be tailored for specific functions. researchgate.netnih.gov

One significant industrial application is in water treatment, leveraging both photocatalytic and anti-scaling properties. As discussed, TiO2-containing this compound glass-ceramics act as effective photocatalysts for degrading organic pollutants in wastewater. researchgate.netresearchgate.net Another application is the prevention of scale formation in hard water environments. ucl.ac.uk Ternary phosphate glasses containing calcium oxide and sodium oxide can release phosphates that inhibit the buildup of scale. ucl.ac.uk The dissolution rate, which is critical for this application, is controlled by the glass composition and the number of cross-links in the glass network. ucl.ac.uk This makes them excellent candidates for use in industrial water systems and appliances to improve efficiency and longevity. ucl.ac.uk

Furthermore, these glass-ceramics can be coated onto other materials, such as titanium alloys, using conventional glazing techniques. researchgate.net While much of the research on coatings has been for biomedical implants, the high thermal expansion coefficients and strong adherence demonstrated are properties that could be exploited in other industrial sectors requiring protective or functional coatings. britglass.org.uk The versatility in composition and properties allows for the development of these materials for a range of non-biomedical uses where chemical stability and controlled ion release are required. nih.govucl.ac.uk

Future Research Directions in Calcium Sodium Phosphate Chemistry and Materials Science

Exploration of Novel Synthesis Pathways for Tailored Microstructures and Architectures

The next generation of calcium sodium phosphate (B84403) materials will require unprecedented control over their structure from the nano to the macro scale. Research is increasingly focused on moving beyond conventional synthesis methods to develop pathways that allow for the precise tailoring of microstructures and architectures to achieve specific functional outcomes. One promising approach involves the synthesis of powder precursors with a highly homogeneous distribution of components. This method aims to create composite ceramics in the Na₂O-CaO-SiO₂-P₂O₅ system, where by-products of the synthesis can act as sintering aids, and specific phases like β-rhenanite (β-NaCaPO₄) and sodium calcium phosphate (Na₃Ca₆(PO₄)₅) can be formed through controlled heat treatment. mdpi.com

Another area of active exploration is the use of physical vapor deposition techniques, such as magnetron co-sputtering. This has been demonstrated as a viable method for creating thin films of phosphate bioactive glass, which can function as therapeutic carriers. nih.gov The rational design and engineering of scaffold microarchitecture, a concept that has been successfully applied to other biomaterials, offers a promising avenue for creating structures that can guide cellular development and imitate complex tissue functions. ariabstracts.org These advanced fabrication methods are critical for developing materials with organized and hierarchical structures.

Synthesis PathwayObjectiveResulting Material/Structure
Homogeneous Powder PrecursorsCreate composite ceramics with controlled phase formation. mdpi.comComposite ceramics with phases like β-rhenanite and sodium calcium phosphate. mdpi.com
Magnetron Co-SputteringDevelop therapeutic thin films. nih.govPhosphate bioactive glass thin films. nih.gov
Engineered ScaffoldingGuide cellular development and mimic tissue functions. ariabstracts.orgScaffolds with tailored microarchitectures. ariabstracts.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of the formation mechanisms of calcium sodium phosphate is crucial for controlling the synthesis process and the final properties of the material. Future research will increasingly rely on advanced spectroscopic probes for in situ monitoring of crystallization and phase transformation events. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are already used to study the local order and structural bonds in calcium-sodium-phosphate glasses. nih.gov The challenge lies in adapting these and other sensitive techniques for real-time analysis during synthesis. By observing the chemical and structural evolution of the material as it forms, researchers can gain critical mechanistic insights. This knowledge is essential for optimizing reaction conditions to produce phases with desired characteristics and for preventing the formation of undesirable by-products.

Computational Design and Prediction of Novel this compound Phases with Desired Properties

Computational materials science offers a powerful toolkit for accelerating the discovery and design of new materials. In the context of this compound, computational methods can be used to predict the structural, electronic, and physical properties of novel phases before they are synthesized in the laboratory. For instance, programs have been developed to calculate key parameters for tellurite (B1196480) glasses containing various oxides, demonstrating the predictive power of these tools. cdnsciencepub.comcdnsciencepub.com By simulating how different elemental compositions and atomic arrangements will affect material properties, researchers can screen vast numbers of potential new compounds. This computational-first approach allows for the rational design of novel this compound phases with specific, desired properties, such as enhanced bioactivity, specific mechanical strength, or tailored degradation rates, thereby streamlining experimental efforts and reducing development costs.

Predicted PropertyComputational MethodRelevance to Material Design
Mass Attenuation CoefficientCalculation via specialized software (e.g., WinXcom). cdnsciencepub.comcdnsciencepub.comDesigning materials for radiation shielding applications. cdnsciencepub.comcdnsciencepub.com
Effective Atomic NumberDerived from calculated mass attenuation coefficients. cdnsciencepub.comcdnsciencepub.comEvaluating the effectiveness of materials for interacting with photons. cdnsciencepub.comcdnsciencepub.com
Electron DensityCalculated based on material composition and density. cdnsciencepub.comcdnsciencepub.comUnderstanding the interaction of radiation with the material at an electronic level. cdnsciencepub.comcdnsciencepub.com

Development of Functionally Graded this compound Materials for Enhanced Performance

Functionally graded materials (FGMs) are composites characterized by a gradual variation in composition and structure over volume, resulting in corresponding changes in the material's properties. This concept is being actively explored for this compound materials to achieve enhanced performance in demanding applications. Research into functionally graded materials of post-type spacers, for example, proposes using different permittivity gradings for controlled field stress distribution. scribd.com The development of FGMs based on this compound, potentially doped with other ions like strontium, could lead to implants with a bioactive surface for bone integration that gradually transitions to a high-strength core for load-bearing. scribd.com The key research challenge is to develop fabrication techniques that can precisely control the compositional and microstructural gradients across the material.

Integration of this compound in Emerging Technologies Beyond Current Applications

While this compound materials are established in areas like biomaterials, future research is aimed at integrating them into a broader range of emerging technologies. A significant area of development is in environmental remediation. The this compound (CNP) process has been identified as a viable technology for the stabilization and solidification of various hazardous wastes, including mercury-contaminated ash. google.comuts.edu.au Furthermore, these materials are being investigated for biological phosphorus removal from wastewater, addressing challenges related to eutrophication. science.gov

In the biomedical field, new applications continue to emerge. Phosphate bioactive glass thin films are being developed as carriers for antimicrobial agents like silver and gallium to combat implant-associated infections. nih.gov In dentistry, there is potential for incorporating this compound components into infiltrating resins to enhance the management of dental caries through a combination of remineralization and infiltration. researchgate.net

Emerging Technology AreaSpecific ApplicationReference
Environmental RemediationStabilization/solidification of mercury-contaminated waste. google.comuts.edu.au google.comuts.edu.au
Wastewater TreatmentEnhanced biological phosphorus removal. science.gov science.gov
Advanced Medical DevicesAntimicrobial coatings for implants. nih.gov nih.gov
DentistryRemineralizing components for caries management. researchgate.net researchgate.net

Q & A

Basic Research Questions

Q. How does pH influence the solubility of calcium sodium phosphate in pharmaceutical formulations, and how should this be accounted for in dissolution testing protocols?

  • Methodology :

  • Use buffered solutions mimicking physiological pH ranges (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid) to measure dissolution kinetics .
  • Quantify solubility via UV-Vis spectroscopy or HPLC, correlating dissolution rates with particle size (e.g., DCPA vs. DCPD vs. TCP-HA) and surface area .
  • Optimize formulation by selecting phosphate salts with pH-dependent solubility profiles (e.g., TCP-HA for higher solubility in neutral conditions) .

Q. What are the recommended methods to prevent calcium phosphate precipitation when preparing buffer solutions containing calcium ions?

  • Methodology :

  • Calculate ion activity products using software (e.g., Eqcal) to predict precipitation thresholds .
  • Reduce phosphate concentration (e.g., ≤2 mM) or replace phosphate buffers with alternatives like HEPES to avoid ionic interactions .
  • Pre-mix calcium and phosphate solutions at lower concentrations before combining, or introduce chelators (e.g., EDTA) to sequester free Ca²⁺ ions .

Q. What safety precautions are critical when handling amorphous calcium phosphate nanoparticles in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (gloves, masks) to minimize inhalation/contact with nano-powders (<150 nm) .
  • Store materials in sealed containers to prevent moisture-induced aggregation .

Advanced Research Questions

Q. How can conflicting data on calcium-to-phosphate (Ca/P) ratios in osteogenic differentiation studies be reconciled, and what experimental parameters critically influence these outcomes?

  • Methodology :

  • Compare ion extraction methods (e.g., acid hydrolysis vs. mechanical disruption) and analytical techniques (ICP-MS vs. colorimetric assays) to resolve discrepancies .
  • Standardize donor cell sources and culture conditions (e.g., pH, temperature) to minimize variability in mineralization assays .
  • Validate findings using multiple osteogenic markers (e.g., ALP activity, collagen deposition) alongside Ca/P ratios .

Q. What advanced characterization techniques are essential for assessing the crystallinity and surface morphology of this compound composites synthesized with biopolymers like cellulose?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) to evaluate thermal stability and composite degradation thresholds .
  • Use SEM/EDS to map surface morphology and elemental distribution (e.g., Ca, P, C) .

  • Analyze crystallinity via XRD and FTIR to identify phase transitions (e.g., amorphous to hydroxyapatite) .

Q. How do molecular dynamics (MD) simulations and high-throughput experimentation contribute to understanding nucleation mechanisms of this compound under varying pH and additive conditions?

  • Methodology :

  • Simulate nucleation pathways using MD to predict effects of pH and additives (e.g., lactic acid) on cluster formation .
  • Validate simulations with high-throughput screening of synthesis conditions (e.g., pH 5–9, additive concentrations) .
  • Correlate experimental data (e.g., SEM, DLS) with simulation results to refine nucleation models .

Q. What strategies optimize the synthesis of europium-doped calcium phosphate for enhanced osteogenic and imaging properties?

  • Methodology :

  • Use co-precipitation methods with controlled Eu³⁺ doping ratios (e.g., 1–5 mol%) to balance luminescence and biocompatibility .
  • Characterize dopant distribution via XPS and TEM-EDS to ensure homogeneous incorporation .
  • Assess osteogenic potential using in vitro assays (e.g., MC3T3-E1 cell differentiation) alongside photoluminescence tracking .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values of this compound across different studies?

  • Methodology :

  • Compare experimental conditions (e.g., buffer composition, ionic strength, temperature) that alter solubility .
  • Replicate studies using standardized protocols (e.g., USP dissolution apparatus) and validate with orthogonal methods (e.g., ion chromatography) .

Q. Why do calcium phosphate composites exhibit variable mechanical stability in biomedical applications, and how can this be systematically evaluated?

  • Methodology :

  • Test composites under physiological conditions (e.g., simulated body fluid) to assess hydrolytic degradation .
  • Perform nanoindentation or compression testing to quantify mechanical properties, correlating results with crystallinity and porosity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.